

# Londamocitinib (AZD4604): A Technical Guide on its Mechanism of Action in Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Londamocitinib |           |
| Cat. No.:            | B3028566       | Get Quote |

#### Introduction

Londamocitinib (also known as AZD4604) is an investigational, potent, and selective Janus kinase 1 (JAK1) inhibitor being developed by AstraZeneca for the treatment of moderate-to-severe asthma.[1][2] Administered via inhalation, it is designed to deliver high concentrations of the active substance directly to the lungs, thereby maximizing therapeutic effects on airway inflammation while minimizing systemic exposure and associated side effects.[1][3] Persistent activation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical driver of the chronic inflammation that characterizes asthma.[1]

Londamocitinib's targeted inhibition of JAK1 allows it to broadly suppress the signaling of multiple pro-inflammatory cytokines involved in both Type 2 (T2) and non-T2 asthma inflammatory pathways, offering a potential therapeutic option for a wide range of patients, including those with inflammation that is unresponsive to corticosteroids.

## Core Mechanism of Action: Inhibition of the JAK1-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and growth factors to regulate immune responses. In asthma, cytokines such as interleukin-4 (IL-4), IL-5, IL-13, thymic stromal lymphopoietin (TSLP), and interferons (IFN) play pivotal roles in orchestrating airway inflammation.







The signaling process is initiated when a cytokine binds to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding inflammatory mediators.

**Londamocitinib**, as a selective JAK1 inhibitor, functions as an ATP-competitive inhibitor that blocks the kinase activity of JAK1. This prevents the phosphorylation and activation of the JAK1 protein itself and, consequently, halts the entire downstream signaling cascade. By inhibiting JAK1, **londamocitinib** effectively reduces the phosphorylation of multiple STAT proteins—including STAT1, STAT3, STAT5, and STAT6—thereby suppressing the gene expression programs that drive the diverse inflammatory phenotypes observed in asthma.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Londamocitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. AZD4604 [openinnovation.astrazeneca.com]
- 3. ARTEMISIA: a mechanistic study of a novel Janus kinase 1 inhibitor to advance molecular understanding and precision medicine in asthma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Londamocitinib (AZD4604): A Technical Guide on its Mechanism of Action in Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028566#londamocitinib-mechanism-of-action-in-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com